molecular formula C9H8BrNO B175677 4-(4-Bromophenyl)azetidin-2-one CAS No. 103247-89-8

4-(4-Bromophenyl)azetidin-2-one

Cat. No. B175677
M. Wt: 226.07 g/mol
InChI Key: YSIKXVRYGIZALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromophenyl)azetidin-2-one” is a chemical compound with the CAS Number: 103247-89-8 . It has a molecular weight of 226.07 and its IUPAC name is 4-(4-bromophenyl)-2-azetidinone . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)azetidin-2-one” is characterized by a β-lactam ring and a phenyl ring . Both rings are essentially planar, with a torsion angle of 5.5° about the bond joining the two rings .


Physical And Chemical Properties Analysis

“4-(4-Bromophenyl)azetidin-2-one” is a solid compound . Its molecular weight is 226.07 . The InChI code for this compound is 1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) .

Scientific Research Applications

Conformational Analysis

Research on 1-(2-bromophenyl)azetidin-2-one, a compound related to 4-(4-Bromophenyl)azetidin-2-one, has shown differences in planarity between related compounds. These findings are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and drug design (Fujiwara, Varley, & van der Veen, 1977).

Antineoplastic Activity

A series of 3-phenoxy-1,4-diarylazetidin-2-ones, including variants of azetidin-2-ones, have been explored for their potent antiproliferative properties, particularly against breast cancer cells. These studies highlight the therapeutic potential of azetidin-2-ones in cancer treatment (Greene et al., 2016).

Synthesis of Novel Antineoplastic Agents

Research combining azetidin-2-ones with marine bromopyrrole alkaloids has led to the development of novel compounds with promising antineoplastic profiles. These studies underscore the versatility of azetidin-2-ones in synthesizing potential cancer therapies (Rane et al., 2015).

Antimicrobial Activity

Azetidin-2-ones have been investigated for their antimicrobial properties. Studies have synthesized various derivatives of azetidin-2-one and tested them for antibacterial and antifungal activities, showing significant potential in addressing microbial resistance (Shah & Patel, 2012).

Biological Activities and Chemical Synthesis

Further research on azetidin-2-ones has focused on their synthesis and biological activities, including antibacterial properties. These studies contribute to the understanding of how structural modifications in azetidin-2-ones can lead to varied biological activities (Saeed, Al-Jadaan, & Abbas, 2020).

properties

IUPAC Name

4-(4-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIKXVRYGIZALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)azetidin-2-one

CAS RN

103247-89-8
Record name 4-(4-bromophenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)azetidin-2-one
Reactant of Route 2
4-(4-Bromophenyl)azetidin-2-one
Reactant of Route 3
4-(4-Bromophenyl)azetidin-2-one
Reactant of Route 4
4-(4-Bromophenyl)azetidin-2-one
Reactant of Route 5
4-(4-Bromophenyl)azetidin-2-one
Reactant of Route 6
4-(4-Bromophenyl)azetidin-2-one

Citations

For This Compound
8
Citations
T Khan, R Yadav, SS Gound - Journal of heterocyclic chemistry, 2018 - Wiley Online Library
We have synthesized the novel 2‐azetidinone derivatives by using Schiff bases of 1,2,4‐triazoles via a single step protocol. We used DABCO as a good homogenous, ecofriendly, …
Number of citations: 13 onlinelibrary.wiley.com
MY Jamal, SA Aowda - Diyala Journal For Pure Science, 2014 - iasj.net
A series of four membered ring of azetidin-2-one (11-20) have been synthesized via Schiff bases (1-10) by reaction of different aromatic aldehyde with un substantiated benzidine in …
Number of citations: 3 www.iasj.net
B Ruhland, A Bombrun, MA Gallop - The Journal of Organic …, 1997 - ACS Publications
Application of the Suzuki and the Heck cross-coupling reactions for efficient synthesis of diverse biaryl- and styryl-substituted β-lactams on solid support using an optimized catalyst …
Number of citations: 130 pubs.acs.org
B Baviskar, B Baviskar, S Chuadhary… - RASAYAN Journal …, 2009 - rasayanjournal.co.in
The reaction of o-phenylenediamine with p-amino benzoic acid yielded the 4-(1H-benzo [d] imidazol-2yl) benzenamide (1). 4-(1H-benzo [d] imidazol-2yl) benzenamide (1) was …
Number of citations: 17 www.rasayanjournal.co.in
SN Badeliya, PP Kapupara… - Research Journal of …, 2022 - indianjournals.com
NADP-dependent enzyme Glutamate dehydrogenase is responsible for the maintenance of reduced state in plasmodia. Chloroquine and Mefloquine inhibit glutamate dehydrogenase …
Number of citations: 5 www.indianjournals.com
J Liu, J Tu, Z Yang, CU Pak, J Xu - Tetrahedron, 2017 - Elsevier
Ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates (diazo amidoacetates) generate generally both cyclohepta[c]pyrrolones (Buchner products) and β-lactams (1,4-insertion …
Number of citations: 10 www.sciencedirect.com
M Nahmany, A Melman - The Journal of Organic Chemistry, 2006 - ACS Publications
Simple Approach to β-Lactam Derivatives from N-Acylimidazoles | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS …
Number of citations: 61 pubs.acs.org
FD King, S Caddick - Tetrahedron, 2012 - Elsevier
N-Benzyl-4-aryl-azetidinones undergo ring opening with triflic acid to form N-benzyl-cinnamamides, which either undergo cyclisation to give 5-aryl-benzazepin-3-ones or N-…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.